molecular formula C11H9ClN2O4 B8743448 5-Chloro-6-methoxy-4-methyl-8-nitroquinolin-2(1H)-one CAS No. 189746-23-4

5-Chloro-6-methoxy-4-methyl-8-nitroquinolin-2(1H)-one

Cat. No. B8743448
CAS RN: 189746-23-4
M. Wt: 268.65 g/mol
InChI Key: KAPVXBJQJRZXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-methoxy-4-methyl-8-nitroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H9ClN2O4 and its molecular weight is 268.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-6-methoxy-4-methyl-8-nitroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-methoxy-4-methyl-8-nitroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

189746-23-4

Molecular Formula

C11H9ClN2O4

Molecular Weight

268.65 g/mol

IUPAC Name

5-chloro-6-methoxy-4-methyl-8-nitro-1H-quinolin-2-one

InChI

InChI=1S/C11H9ClN2O4/c1-5-3-8(15)13-11-6(14(16)17)4-7(18-2)10(12)9(5)11/h3-4H,1-2H3,(H,13,15)

InChI Key

KAPVXBJQJRZXLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=C(C=C2[N+](=O)[O-])OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 200 ml, three-necked round bottom flask equipped with a mechanical stirrer, thermowatch, and addition funnel was placed 96% sulfuric acid (50 ml) and 6-methoxy-5-chloro-4-methyl-2-quinolone (10) (12.0 g, 53.66 mmoles). This was cooled to 0° C., then a solution of 70% nitric acid(6.04 g, 67.1 mmoles) in 96% sulfuric acid (10 ml) was added dropwise over 35 minutes. The mixture was stirred for 90 minutes at 0° C., then poured into 350 ml of water. The crude orange-brown solid was collected by suction filtration, washed with water (three×20 ml) and air dried. Crude yield is 10.82 g.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.04 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.